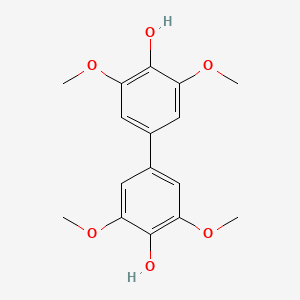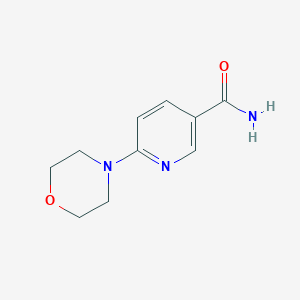
1-Isocyano-3-nitrobenzol
Übersicht
Beschreibung
1-Isocyano-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of an isocyano group (-NC) and a nitro group (-NO2) attached to a benzene ring. This compound is known for its unique reactivity and has found applications in various fields of chemistry, including synthetic organic chemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-Isocyano-3-nitrobenzene has several scientific research applications:
Synthetic Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules through multicomponent reactions.
Medicinal Chemistry:
Material Science: It is used in the development of new materials with unique properties, such as polymers and coordination complexes.
Wirkmechanismus
Target of Action
The primary targets of 1-Isocyano-3-nitrobenzene are first-row transition metals . These metals catalyze transformations that construct complex molecules from simple, readily obtainable feedstocks . The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions .
Mode of Action
1-Isocyano-3-nitrobenzene interacts with its targets through multicomponent reactions (MCRs) involving carbon–carbon (C–C) as well as carbon–heteroatom (C–X) bond formation . The terminal carbon atom of isocyanides, bearing a lone pair of electrons, exhibits strong electron-donating nature, while the nitrogen atom has a partial positive charge, representing electrophilic properties .
Biochemical Pathways
The compound affects the biochemical pathways involving the reductive transformations of organic nitro compounds . The reactions leading to amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles, are analyzed .
Pharmacokinetics
For instance, the optimized reaction conditions involved 1-isocyano-3-nitrobenzene (1.0 equiv.), iodobenzene (2.0 equiv), elemental selenium (1.5 equiv), diethylamine (1.5 equiv), 10 mol % CuI, 15 mol % 1,10-phen, and Cs 2 CO 3 (2 equiv.) in THF at 70 °C for 12 h .
Result of Action
The molecular and cellular effects of the compound’s action are primarily the result of its interaction with first-row transition metals. The compound’s ability to participate in multicomponent reactions leads to the formation of complex molecules from simple feedstocks .
Action Environment
The action, efficacy, and stability of 1-Isocyano-3-nitrobenzene are influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of light, temperature, and the nature of the solvent
Vorbereitungsmethoden
1-Isocyano-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitroaniline with chloroform and potassium hydroxide to form 3-nitrophenyl isocyanide. The reaction conditions typically include the use of a solvent such as ethanol and a temperature range of 60-80°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Isocyano-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isocyano group.
Multicomponent Reactions: This compound is often used in multicomponent reactions, such as the Ugi reaction, where it reacts with an amine, an aldehyde or ketone, and a carboxylic acid to form complex molecules.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts such as copper iodide, and bases like cesium carbonate . Major products formed from these reactions include substituted benzene derivatives and heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
1-Isocyano-3-nitrobenzene can be compared with other similar compounds such as:
1-Isocyano-4-nitrobenzene: Similar in structure but with the nitro group in the para position, which can lead to different reactivity and applications.
1-Isocyano-2-nitrobenzene: The ortho position of the nitro group can result in steric hindrance, affecting its reactivity.
3-Isocyano-4-nitrobenzene: Another isomer with different spatial arrangement, leading to unique chemical properties.
The uniqueness of 1-isocyano-3-nitrobenzene lies in its specific arrangement of functional groups, which provides distinct reactivity and applications in various fields of research .
Eigenschaften
IUPAC Name |
1-isocyano-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCSJSFXYQDTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173900 | |
| Record name | Benzene, 1-isocyano-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2008-59-5 | |
| Record name | 1-Isocyano-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyano-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyano-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)
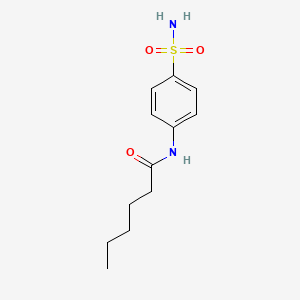

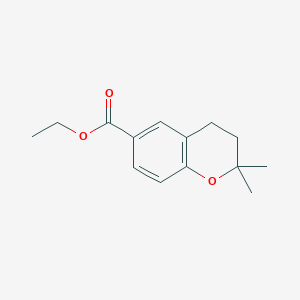
![n,n'-Bis[(e)-phenylmethylidene]pentane-1,5-diamine](/img/structure/B1618513.png)

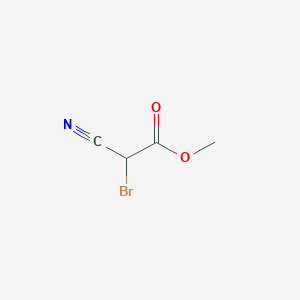
![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)
